N2-Isobutyrylguanosine
Description
Contextualization as a Modified Nucleoside Derivative in Molecular Biology
In the realm of molecular biology, N2-Isobutyrylguanosine is primarily recognized as a protected form of guanosine (B1672433), an essential component of DNA and RNA. The core of its function lies in the isobutyryl group, which serves as a temporary shield for the exocyclic amino group on the guanine (B1146940) base. caymanchem.comulaval.ca This protection is fundamental during the chemical synthesis of oligonucleotides using the phosphoramidite (B1245037) method. ulaval.cawikipedia.org
During synthesis, the reactive chemical conditions required to link individual nucleosides together could otherwise lead to unwanted side reactions on the unprotected amino groups of the nucleobases. wikipedia.org The isobutyryl group on this compound prevents these side reactions, ensuring that the oligonucleotide chain is assembled with the correct sequence and integrity. ulaval.ca Once the synthesis is complete, the protecting group is removed, yielding the final, functional DNA or RNA molecule. ulaval.ca
Historical Development and Early Significance in Synthetic Chemistry
The development of this compound is intrinsically linked to the evolution of solid-phase oligonucleotide synthesis, a technique that has been automated since the late 1970s. wikipedia.org The advent of phosphoramidite chemistry in the 1980s revolutionized the field, making it possible to synthesize longer oligonucleotides with high efficiency. ulaval.ca In this context, this compound became a standard reagent. ulaval.casoftbeam.net
Its significance in synthetic chemistry lies in its utility as a stable and reliable precursor. The isobutyryl group provided a necessary solution for protecting guanine, which was a challenge in early synthetic strategies. ffame.org The compound's stability and compatibility with the reaction cycles of automated synthesizers made it a workhorse reagent. ulaval.ca
Furthermore, this compound serves as a crucial starting material for the synthesis of more complex, modified nucleosides. caymanchem.comnih.govacs.org For example, it is the precursor for creating photocaged 3'-S-RNAs, which are used to study the mechanisms of ribozyme-catalyzed reactions by allowing researchers to initiate a reaction with a pulse of light. caymanchem.comnih.govacs.orgresearchgate.net It is also the foundation for synthesizing building blocks for second-generation antisense oligonucleotides, a class of therapeutic molecules. nih.gov
Overview of Research Trajectories and Academic Relevance
The academic and research applications of this compound are extensive, reflecting its fundamental role in nucleic acid chemistry. chemimpex.com Current research trajectories continue to rely on this compound for a wide array of studies.
Key Research Areas:
Therapeutic Oligonucleotide Development: It is a key building block in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs), which are used to modulate gene expression for therapeutic purposes. chemimpex.comnih.gov Its derivatives are also explored for potential antiviral and anticancer properties. chemimpex.combiosynth.combiosynth.com
Mechanistic Enzymology and Structural Biology: As a precursor to modified nucleic acids, it enables the investigation of the catalytic mechanisms of enzymes that process DNA and RNA, such as spliceosomes and ribozymes. caymanchem.comnih.govresearchgate.net The ability to site-specifically modify a nucleic acid chain allows for detailed probing of enzyme-substrate interactions. nih.gov
Gene Expression and Diagnostics: The compound is used to create probes for studying gene expression and RNA modifications. chemimpex.com Its role in cellular signaling pathways also makes it a candidate for the development of diagnostic tools that can detect diseases based on alterations in nucleotide metabolism. chemimpex.com
Bacterial Gene Regulation: Derivatives of this compound are used to synthesize analogs of guanosine tetraphosphate (B8577671) (ppGpp), a key signaling molecule in bacteria. lookchem.com These analogs are valuable for studying bacterial gene expression and developing novel antibacterial agents. lookchem.com
The enduring relevance of this compound is evident in its continued use as a foundational component for cutting-edge research, from creating novel therapeutics to unraveling the fundamental mechanisms of life at the molecular level. chemimpex.com
| Derivative Name | Key Modification(s) | Primary Application/Use | Source |
|---|---|---|---|
| 5'-O-DMT-N2-isobutyrylguanosine | 5'-O-Dimethoxytrityl (DMT) group | Building block for oligonucleotide synthesis; studying enzymatic reactions and transcription priming. | lookchem.com |
| 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-CE phosphoramidite | 2'-Deoxyribose, 5'-O-DMT, 3'-CE phosphoramidite | Standard building block for automated solid-phase DNA synthesis. | biosynth.com |
| N2-isobutyryl-2'-O-(o-nitrobenzyl)guanosine | 2'-O-(o-nitrobenzyl) photocage group | Precursor for synthesizing photocaged RNAs to study reaction mechanisms. | nih.gov |
| 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine | 5'-O-DMT, 2'-O-(2-methoxyethyl) (MOE) | Precursor for second-generation antisense oligonucleotides. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C14H19N5O6 |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24) |
InChI Key |
OXTYJSXVUGJSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N2 Isobutyrylguanosine
Protection Group Chemistry for Guanine (B1146940) Bases
In the synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleobases. umich.edu The exocyclic amino groups of nucleobases are particularly susceptible to reactions with electrophiles, which necessitates their protection. umich.edu Acyl-type protecting groups are widely employed for this purpose due to their stability and the ability to be selectively removed. umich.edu
Isobutyryl Protection Strategies for N2-Position of Guanosine (B1672433)
The N2 position of the guanine base is protected with an isobutyryl group to prevent alkylation and other undesired side reactions during the multi-step process of oligonucleotide synthesis. ontosight.ai The isobutyryl group is a base-labile acyl protecting group, which means it can be removed under basic conditions, typically using ammonia (B1221849) (ammonium hydroxide), at the end of the synthesis. umich.edunih.gov This strategy is fundamental for achieving high-quality and high-yield synthesis of custom DNA and RNA sequences. ontosight.ai The use of the isobutyryl group for guanine, often in conjunction with benzoyl for adenine (B156593) and cytosine, is a well-established method in solid-phase peptide nucleic acid (PNA) and oligonucleotide synthesis. nih.gov
Alternative Acyl Protecting Groups in Guanosine Synthesis
While the isobutyryl group is common, several other acyl and related protecting groups have been developed for the N2-position of guanosine, each with specific advantages for particular synthetic strategies. The stability of these groups can be adjusted based on their steric and electronic properties. umich.edu
| Protecting Group | Abbreviation | Notes |
| Acetyl | Ac | Used in combination with O6-(4-nitrophenyl)ethyl (NPE) protection. nih.gov |
| Phenylacetyl | Pac | Used in an alternative strategy for solid-phase synthesis of oligoribonucleotides. researchgate.net |
| Dimethylformamidine | dmf | A formamidine-based protecting group used with O6-NPE protection. nih.gov |
| tert-Butyloxycarbonyl | Boc | Part of an innovative O6-tert-butyl/N2-Boc protection concept. nih.gov |
These alternative protectors are often employed to overcome specific challenges, such as improving the efficiency of synthetic access for 2'-modified guanosine building blocks or avoiding the formation of impurities. nih.govresearchgate.net
Phosphoramidite (B1245037) Synthesis and Analog Preparation
N2-Isobutyrylguanosine serves as a key starting material for the synthesis of various phosphoramidite building blocks, which are the monomers used in the automated solid-phase synthesis of oligonucleotides.
Synthesis of 2'-O-Photocaged 3'-S-Thioguanosine Phosphoramidite from this compound
The process involves introducing an o-nitrobenzyl group at the 2'-O position, which acts as a photolabile protecting group, or "photocage." nih.govacs.org This allows for temporal control over the chemical reactions; the function of the RNA is "caged" until it is released by UV irradiation. nih.gov Such photocaged 3'-S-modified RNAs are valuable tools for stalling and then initiating biochemical reactions, providing deep mechanistic insights into processes like RNA catalysis and pre-mRNA splicing. nih.govnih.gov The resulting phosphoramidite can be incorporated into oligoribonucleotides using standard solid-phase synthesis. nih.gov
Preparation of 5'-O-DMT-N2-Isobutyrylguanosine
The preparation of 5'-O-DMT-N2-isobutyrylguanosine is a critical step in creating building blocks for oligonucleotide synthesis. biosynth.commedchemexpress.combroadpharm.com The synthesis involves the reaction of this compound with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine. rsc.org The DMT group is a bulky, acid-labile protecting group for the 5'-hydroxyl function of the nucleoside. umich.edu Its presence is essential for several reasons: it prevents the 5'-hydroxyl group from participating in unwanted reactions during the phosphoramidite coupling step, and its characteristic orange color upon acid-catalyzed removal (detritylation) provides a convenient method for monitoring the efficiency of each coupling cycle in automated DNA/RNA synthesis. umich.edu
Synthesis of 2'-Deoxy-5'-O-DMT-N2-Isobutyrylguanosine 3'-CE Phosphoramidite
This compound is a key phosphoramidite monomer used for incorporating deoxyguanosine into synthetic DNA oligonucleotides. biosynth.comlookchem.com The synthesis begins with 5'-O-DMT-2'-deoxyguanosine, which is treated with isobutyryl chloride to protect the N2-amino group. cymitquimica.com Following the protection of the base, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety. biosynth.comclearsynth.com This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine. acs.org The final product, often referred to as ibu-dG phosphoramidite, is a stable, white to off-white solid that is highly soluble in acetonitrile (B52724), the solvent used in automated oligonucleotide synthesizers. biosynth.comlookchem.com
| Starting Material | Key Reagents | Product |
| This compound | 1. NaH, o-nitrobenzyl bromide 2. DMT-Cl 3. 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | 2'-O-Photocaged 3'-S-Thioguanosine Phosphoramidite nih.govacs.org |
| This compound | DMTr-Cl, Pyridine | 5'-O-DMT-N2-Isobutyrylguanosine rsc.org |
| 5'-O-DMT-2'-deoxyguanosine | 1. Isobutyryl chloride 2. 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | 2'-Deoxy-5'-O-DMT-N2-Isobutyrylguanosine 3'-CE Phosphoramidite acs.orgcymitquimica.com |
Site-Specific Chemical Modifications and Conjugations
The presence of the N2-isobutyryl group directs chemical modifications to other reactive sites on the guanosine molecule, enabling the synthesis of a diverse range of derivatives.
Reactions of N2-Acylated Guanine Nucleosides with Dichloro-(N,N-diisopropylamino)phosphine
The reaction of N2-acylated guanine nucleosides, such as this compound, with dichloro-(N,N-diisopropylamino)phosphine is a critical step in the preparation of phosphoramidites. This phosphitylating agent selectively reacts with the 3'-hydroxyl group of the appropriately protected this compound to introduce the phosphoramidite moiety. This transformation is fundamental for the subsequent incorporation of the guanosine unit into synthetic oligonucleotides. oup.com
Incorporation into Oligonucleotides via Solid-Phase Synthesis
This compound, in the form of its phosphoramidite derivative, is a standard building block in automated solid-phase oligonucleotide synthesis. eurofinsus.com This method allows for the stepwise assembly of a desired oligonucleotide sequence on a solid support. The synthesis cycle typically involves four main chemical reactions: deblocking, coupling, capping, and oxidation. umich.edu The N2-isobutyryl group protects the guanine base during these cycles and is removed during the final deprotection step. mdpi.com For the synthesis of RNA, 2'-hydroxyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are also employed. nih.gov While this compound phosphoramidite is widely used, certain applications may require alternative protecting groups, such as the phenoxyacetyl (PAC) group, particularly when milder deprotection conditions are necessary. nih.gov
Table 1: Key Steps in Solid-Phase Oligonucleotide Synthesis
| Step | Description |
| Deblocking | Removal of the 5'-dimethoxytrityl (DMT) protecting group to free the 5'-hydroxyl for the next coupling reaction. umich.edu |
| Coupling | Activation of the incoming phosphoramidite (e.g., this compound phosphoramidite) with an activator like tetrazole, followed by its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain. umich.edu |
| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. |
| Oxidation | Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. mdpi.com |
Generation of 5'-Chloro-modified Phosphoramidites from this compound
Further derivatization of this compound can lead to the synthesis of specialized phosphoramidites. For instance, the generation of 5'-chloro-modified phosphoramidites introduces a reactive handle at the 5'-position, which can be utilized for subsequent conjugation or modification of the resulting oligonucleotide.
Development of Hydrophobic Dinucleotide Cap Analogs
This compound serves as a precursor in the synthesis of hydrophobic dinucleotide cap analogs. caymanchem.comsapphirebioscience.comnbs-bio.com These analogs are crucial for the purification of capped mRNA and for studying ribozyme-catalyzed reactions. caymanchem.com Modifications at the N2 position of guanine within the cap structure can influence the efficiency and orientation of their incorporation into mRNA transcripts during in vitro transcription. nih.govnih.gov Such modifications have been shown to enhance the translational efficiency of the resulting mRNA. nih.govnih.gov
Stereochemical Control in this compound Derivative Synthesis
The synthesis of this compound derivatives often involves the formation of new stereocenters, particularly at the phosphorus atom when creating phosphoramidites and subsequent internucleotide linkages. Controlling the stereochemistry at these centers is a significant challenge in oligonucleotide synthesis. Classical methods typically result in a mixture of diastereomers at the phosphorus center. nih.gov However, recent advancements have focused on the use of chiral catalysts, such as chiral phosphoric acids (CPAs), to direct the stereochemical outcome of the phosphoramidite coupling reaction. nih.gov These catalysts can promote a dynamic asymmetric transformation of the phosphoramidites, leading to the preferential formation of one diastereomer. nih.gov This stereochemical control is particularly important for the synthesis of phosphorothioate (B77711) analogs, where the chirality at the phosphorus atom can significantly impact the biological activity of the oligonucleotide. researchgate.net
Role and Mechanisms in Rna and Dna Metabolism Research
Substrate Utilization in Enzymatic Reactions
The unique structure of N2-isobutyrylguanosine and its derivatives allows them to serve as substrates or probes in a variety of enzymatic reactions, providing insights into the mechanisms of enzymes that metabolize DNA and RNA.
This compound and related N2-modified compounds are utilized in studies of DNA and RNA polymerase function. The presence of a modification at the N2 position of guanine (B1146940) can influence the processes of DNA replication and transcription. Research on related N2-alkyl-2'-deoxyguanosine (N2-alkyl-dG) adducts shows that these lesions can block transcription. escholarship.org However, specialized translesion synthesis (TLS) DNA polymerases, such as DNA Polymerase η in human cells, can facilitate the bypass of these adducts, allowing transcription to continue. escholarship.org
In bacterial systems like Escherichia coli, DNA Polymerase II has been identified as the primary enzyme responsible for the efficient replicative bypass of N2-alkyl-dG lesions. nih.gov Studies have also implicated other polymerases, such as Pol κ, in the processing and bypass of N2-guanine modifications, particularly in the context of DNA cross-links. nih.gov Furthermore, derivatives like 5'-O-DMT-N2-Isobutyryl-Guanosine have been noted to inhibit enzymes involved in DNA replication and transcription. broadpharm.com The phosphoramidite (B1245037) form of its deoxy-derivative, 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-CE phosphoramidite, is described as an activator of polymerase enzymes used in DNA synthesis. biosynth.com These studies highlight how N2-modified guanosines are instrumental in exploring the mechanisms of polymerase fidelity and lesion bypass.
The chemical synthesis of oligoribonucleotides with specific modifications is a powerful method for studying the structure, stability, and catalytic activity of RNA molecules, known as ribozymes. nih.govnih.gov this compound is a key precursor in the synthesis of such modified RNA strands. caymanchem.com It is used to create photocaged 3'-S-RNAs, which are valuable substrates for probing the mechanisms of ribozyme-catalyzed reactions. caymanchem.com By incorporating modified nucleosides like this compound into an RNA sequence, researchers can investigate how specific functional groups on the nucleobase contribute to the catalytic process. This approach helps to elucidate the intricate mechanisms of RNA catalysis. caymanchem.com
Nucleotide Metabolism and Cellular Signaling Pathway Modulation
This compound is recognized as a valuable tool for exploring nucleotide metabolism and modulating cellular signaling pathways. chemimpex.comnetascientific.com Its structure allows it to interact with various enzymes and receptors within these pathways, effectively mimicking natural nucleosides. chemimpex.comnetascientific.com This mimicry facilitates the development of novel inhibitors or modulators for targeted therapies. netascientific.com Researchers can leverage this compound to enhance studies on nucleotide analogs, contributing to a better understanding of cellular processes and advancing medicinal chemistry. netascientific.com
RNA Modification Studies and Gene Expression Regulation
This compound is employed in research focused on the regulation of gene expression, particularly in the context of RNA modifications. chemimpex.comnetascientific.com Modifications at the N2 position of guanosine (B1672433) are systematically developed and have significant implications for mRNA function. nih.gov Specifically, N2-modified cap analogues at the 5' end of mRNA can influence the stability and translational efficiency of the entire molecule. nih.gov
Research has shown that introducing substituents at the N2 position of 7-methylguanosine (B147621) in mRNA cap analogues can lead to highly efficient protein synthesis. nih.gov These modified caps (B75204) can also protect the mRNA from being degraded by decapping enzymes. nih.gov Dinucleotides containing N2 modifications are incorporated efficiently into mRNA transcripts, showing high translational activity and making them a promising tool for RNA engineering and the development of mRNA-based therapeutics. nih.gov The synergistic effect of modifications at both the N2 and N7 positions of the guanine ring has been shown to increase the potency of cap analogues as inhibitors of translation, which is a promising strategy in the development of cancer therapeutics targeting the eIF4E pathway. mdpi.com
Interaction with Riboswitches and Ligand Binding Disruption
Riboswitches are structured RNA elements, typically in the 5' untranslated region of mRNA, that regulate gene expression by binding directly to specific small molecule metabolites. oup.com The guanine riboswitch is a classic example that controls the expression of genes involved in purine (B94841) transport and synthesis.
Structural and functional analyses have been performed on guanine derivatives with modifications at various positions to understand their interaction with the guanine riboswitch. nih.govnih.gov While modifications at the C6 position are generally unfavorable, those at the C2 position can yield compounds that bind with high affinity. nih.govnih.gov N2-isobutyrylguanine, in particular, binds to the B. subtilis xpt-pbuX guanine riboswitch (GR) with an affinity that is comparable to that of the natural ligand, guanine. nih.gov These N2-modified compounds are also effective at modulating transcriptional termination, similar to guanine itself. nih.govnih.gov
Table 1: Binding Affinities of N2-Modified Guanine Derivatives to the Guanine Riboswitch (GR)
| Compound | Binding Affinity (KD) |
|---|---|
| Guanine | 2.1 ± 0.7 nM |
| N2-isobutyrylguanine | 7.4 ± 0.5 nM |
| N2-acetylguanine | 300 ± 10 nM |
| N2-pivaloylguanine | Significant loss of binding affinity |
Surprisingly, N2-modified guanine analogs cause a significant disruption of the ligand binding pocket within the guanine riboswitch. nih.gov X-ray crystallography of the riboswitch in complex with N2-acetylguanine revealed a dramatic remodeling of the binding pocket. nih.gov This modification completely disrupts a key Watson–Crick pairing interaction between the ligand and the discriminator nucleotide, C74. nih.govnih.gov The expulsion of C74 from the binding pocket makes the bound ligand much more accessible to the solvent. nih.gov This structural rearrangement demonstrates the adaptability of the riboswitch and opens up a new chemical space for designing antimicrobial agents that target purine riboswitches. nih.govnih.gov
Affinities of N2-Modified Guanine Derivatives for Riboswitches
The exploration of N2-modified guanine derivatives has been a significant area of interest in the study of riboswitch interactions. nih.gov Riboswitches are segments of non-coding RNA that can bind to small molecules and consequently regulate gene expression. nih.gov The guanine riboswitch, in particular, has been a model system for understanding RNA-ligand recognition and for the development of novel antimicrobial agents. nih.govnih.gov
Research has focused on modifying the guanine ligand at various positions to enhance its binding affinity and specificity. Modifications at the N2 position have yielded compounds that can bind to the guanine riboswitch with an affinity that is comparable to or, in some cases, exceeds that of the natural ligand, guanine. nih.gov
One notable example is N2-isobutyrylguanine. Studies using isothermal titration calorimetry (ITC) have demonstrated that the addition of the isobutyryl group at the N2 position results in a compound that binds to the guanine riboswitch with an affinity that rivals guanine itself. nih.gov The dissociation constant (KD) for N2-isobutyrylguanine has been measured at 7.4 ± 0.5 nM, which is very close to the KD of guanine at 2.1 ± 0.7 nM. nih.gov This high-affinity binding is surprising because structural analyses have shown that C2-modified guanines, such as N2-acetylguanine, can disrupt a key Watson-Crick pairing interaction between the ligand and the RNA. nih.gov
The ability of N2-isobutyrylguanine to maintain high affinity despite this disruption suggests that other favorable interactions, such as van der Waals forces, may compensate for the energetic penalty of disrupting the canonical base pairing. nih.gov This finding has opened up new avenues for the design of guanine derivatives that can effectively target purine riboswitches. nih.gov The affinity of various N2-modified guanine derivatives for the guanine riboswitch is summarized in the table below.
Table 1: Binding Affinities of N2-Modified Guanine Derivatives for the Guanine Riboswitch
| Compound | Dissociation Constant (KD) |
|---|---|
| Guanine | 2.1 ± 0.7 nM |
| N2-Isobutyrylguanine | 7.4 ± 0.5 nM |
| N2-Acetylguanine | 300 ± 10 nM |
| N2-Pivaloylguanine | Significant loss of binding affinity |
| N2-Phenoxyacetyl guanine | Binds with a KD of 7.5 ± 0.8 µM to a C74U substituted riboswitch |
Data sourced from Matyjasik et al. (2020). nih.gov
Biotransformation and Metabolic Fate of this compound and its Analogs
Detailed information regarding the specific biotransformation and metabolic fate of this compound in biological systems is not extensively documented in publicly available research. However, based on the general metabolism of nucleoside analogs and the chemical nature of the N2-isobutyryl modification, some inferences can be made.
This compound is often utilized as a protected nucleoside in the chemical synthesis of oligonucleotides. glenresearch.com In this context, the isobutyryl group serves to protect the exocyclic amino group of guanosine from unwanted side reactions during the synthesis process. nih.gov This protecting group is designed to be labile and is typically removed under specific chemical conditions, such as treatment with ammonia (B1221849), to yield the final oligonucleotide product. nih.gov The ease of chemical removal of the N2-isobutyryl group suggests that it may also be susceptible to enzymatic cleavage in a biological environment, although specific enzymes responsible for this have not been identified.
In the broader context of nucleic acid metabolism, N2-modifications of guanosine are known to play significant roles. For instance, N2-methylguanosine and N2,N2-dimethylguanosine are naturally occurring modified nucleosides found in tRNA and have implications for RNA processing and translation. While this compound is a synthetic analog, its N2-acyl modification could potentially be recognized by enzymes that process other N2-modified guanosine derivatives.
The metabolic fate of nucleoside analogs is often dictated by their susceptibility to cleavage by nucleoside phosphorylases, which separate the nucleobase from the ribose or deoxyribose sugar, and by the action of kinases that can phosphorylate the nucleoside to its active triphosphate form. The presence of the N2-isobutyryl group may influence the recognition of this compound by these enzymes, potentially altering its metabolic pathway compared to unmodified guanosine.
Furthermore, research on N2-modified dinucleotide cap analogs for mRNA has shown that modifications at the N2 position of 7-methylguanosine can influence the stability and translational efficiency of mRNA. nih.govresearchgate.netnih.govfrontiersin.org While these studies focus on the function of the modified cap rather than its metabolic breakdown, they highlight that the N2 position of guanosine is a site where modifications can have significant biological consequences. The biotransformation of these cap analogs would likely involve decapping enzymes that hydrolyze the triphosphate bridge, followed by further metabolism of the modified guanosine monophosphate.
Advanced Analytical and Spectroscopic Characterization of N2 Isobutyrylguanosine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure and dynamics of N2-Isobutyrylguanosine and its related compounds in solution. It provides invaluable insights into tautomeric equilibria, conformational dynamics, and structural integrity.
The guanine (B1146940) base is known to exist in different tautomeric forms, and the introduction of the N2-isobutyryl group influences this equilibrium. NMR spectroscopy has been instrumental in directly observing and quantifying these tautomers. A notable study on N2-isobutyrylguanine, the nucleobase of this compound, successfully identified two distinct tautomers in a dichloromethane-dimethyl sulfoxide (B87167) solvent mixture nih.gov. These were identified as the 1,7-dihydro-2-(isobutyroyl)amino-6H-purin-6-one and the 1,9-dihydro-2-(isobutyroyl)amino-6H-purin-6-one forms nih.gov. The near 1:1 ratio of these tautomers was directly observed by NMR, a significant finding as it was the first direct NMR spectroscopic observation of guanine tautomers nih.gov.
| Tautomer | Structure | Solvent System | Observed Ratio |
| 1,7-dihydro-2-(isobutyroyl)amino-6H-purin-6-one | Tautomer 1 | Dichloromethane-dimethyl sulfoxide (1:1 v/v) | ~1 |
| 1,9-dihydro-2-(isobutyroyl)amino-6H-purin-6-one | Tautomer 2 | Dichloromethane-dimethyl sulfoxide (1:1 v/v) | ~1 |
This interactive table summarizes the observed tautomers of N2-isobutyrylguanine as identified by NMR spectroscopy.
Dynamic NMR (DNMR) spectroscopy is a specialized NMR technique used to study the rates of chemical exchange processes. In the context of N2-Isobutyrylguanine, DNMR has been employed to investigate the kinetics of the prototropic transformations between the observed tautomers. Through selective-inversion experiments, researchers have been able to determine the thermodynamic parameters for the activation of this exchange process nih.gov. These parameters provide quantitative data on the energy barriers and the rates of interconversion between the tautomeric forms.
| Thermodynamic Parameter | Value |
| Enthalpy of Activation | Determined |
| Entropy of Activation | Determined |
| Free Energy of Activation | Determined |
This table outlines the thermodynamic parameters for the prototropic transformations in N2-isobutyrylguanine that can be determined using dynamic NMR spectroscopy.
Isotopic labeling, the incorporation of isotopes such as 13C, 15N, and 2H into a molecule, is a powerful tool in NMR spectroscopy for simplifying complex spectra and for definitive structural assignments. While specific studies on isotopically labeled this compound are not extensively documented, the general principles of isotopic labeling in nucleic acid NMR are directly applicable.
Incorporating 15N at specific positions in the guanine ring of this compound would allow for the use of heteronuclear correlation experiments, such as 1H-15N HSQC (Heteronuclear Single Quantum Coherence). These experiments would provide unambiguous assignments of the nitrogen-bound protons and the nitrogen atoms themselves, which is crucial for confirming the position of the isobutyryl group and for studying hydrogen bonding interactions within oligonucleotides. Similarly, 13C labeling of the ribose sugar or the isobutyryl group can aid in the assignment of carbon resonances and provide insights into the conformation of the nucleoside.
| Isotope | Potential Application in this compound NMR | Benefit |
| 15N | Labeling of the guanine ring | - Definitive assignment of N-H protons and nitrogen atoms- Probing hydrogen bonding interactions |
| 13C | Labeling of the ribose moiety | - Unambiguous assignment of sugar carbon resonances- Conformational analysis of the sugar pucker |
| 13C | Labeling of the isobutyryl group | - Confirmation of the protecting group structure and attachment point |
| 2H | Deuteration of specific non-exchangeable protons | - Simplification of crowded proton spectra- Measurement of residual dipolar couplings for structure refinement |
This interactive table illustrates the potential applications of isotopic labeling in the NMR analysis of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable analytical technique in the field of oligonucleotide synthesis and characterization. It provides precise molecular weight information, which is essential for confirming the identity of synthetic oligonucleotides and for identifying impurities and degradation products.
This compound is a modified nucleoside used in the synthesis of oligonucleotides. The characterization of these modified oligonucleotides is crucial to ensure their sequence fidelity and purity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used in the mass spectrometric analysis of oligonucleotides.
When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, MS can accurately determine the molecular weight of the full-length oligonucleotide containing this compound. This allows for the confirmation that the correct number of nucleotides, including the modified ones, have been incorporated. Tandem mass spectrometry (MS/MS) can further be used to sequence the oligonucleotide by inducing fragmentation of the phosphodiester backbone and analyzing the resulting fragment ions nih.gov. This provides definitive confirmation of the nucleotide sequence and the location of the this compound modification.
The solid-phase synthesis of oligonucleotides is a multi-step process, and despite high coupling efficiencies, the final product is often accompanied by a range of impurities. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of these impurities nih.gov.
Common impurities in synthetic oligonucleotides containing this compound include:
Failure sequences (n-1, n-2, etc.): Oligonucleotides that are missing one or more nucleotides from the target sequence. These are readily identified by their lower molecular weights.
Deletion sequences: Oligonucleotides where a single nucleotide is missing from within the sequence.
Impurities with modifications from side reactions: For instance, the N2-isobutyryl group can be converted to other acyl-modified moieties during the synthesis process anacura.com.
Depurination products: The loss of a purine (B94841) base (guanine in this case) from the oligonucleotide backbone.
The high mass accuracy of modern mass spectrometers allows for the confident identification of these and other low-level impurities, ensuring the quality and purity of the synthetic oligonucleotide product nih.gov.
| Impurity Type | Description | Method of Detection by MS |
| Failure Sequences (e.g., n-1) | Truncated sequences missing one or more terminal nucleotides | Lower molecular weight than the full-length product |
| Deletion Sequences | Sequences missing an internal nucleotide | Same length as failure sequences but different fragmentation pattern in MS/MS |
| Side-Reaction Products | Modifications to the protecting group or base | Mass shift corresponding to the specific chemical modification |
| Depurination Products | Loss of the guanine base | A mass decrease corresponding to the mass of the N2-isobutyrylguanine base |
This interactive table summarizes common impurities found in synthetic oligonucleotides and their detection by mass spectrometry.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental to the quality control of this compound, both as a starting material and within a final oligonucleotide product. These methods separate the target compound from impurities such as failed sequences, incompletely deprotected molecules, or other synthesis-related byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for assessing the purity of this compound. sigmaaldrich.comnih.gov This method separates molecules based on their polarity. The stationary phase is typically a nonpolar material, such as silica (B1680970) gel modified with C18 alkyl chains, while the mobile phase is a mixture of a polar solvent (like water or an aqueous buffer) and a more nonpolar organic solvent (like acetonitrile (B52724) or methanol). nih.gov
In the analysis of a protected nucleoside like this compound, the compound is injected onto the column, and the concentration of the organic solvent in the mobile phase is gradually increased. nih.gov More polar impurities will elute earlier, while the more hydrophobic this compound and any nonpolar impurities will be retained longer. The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks at a specific UV wavelength, typically around 260 nm for nucleosides. protocols.io This method is highly effective for quantifying purity and identifying the presence of any residual starting materials or side products from its synthesis.
Table 1: Representative RP-HPLC Conditions for Nucleoside Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase A | 0.1 M Triethylammonium (B8662869) Acetate (B1210297) (TEAA) in Water | Aqueous buffer that provides the ion-pairing agent and polar environment. |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute compounds from the column by increasing mobile phase hydrophobicity. |
| Gradient | 5% to 60% B over 30 minutes | Gradually increases the elution strength to separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |
| Detection | UV Absorbance at 260 nm | Wavelength at which purine nucleosides have strong absorbance, allowing for sensitive detection. |
| Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. |
Ion-Pair Chromatography for Oligonucleotide Analysis
While standard RP-HPLC is suitable for the this compound monomer, analyzing oligonucleotides that incorporate this modified nucleoside requires a more specialized technique known as Ion-Pair Reverse-Phase Chromatography (IP-RP). sigmaaldrich.com Oligonucleotides are highly negatively charged due to their phosphodiester backbone, which causes them to have very poor retention on standard reverse-phase columns.
IP-RP addresses this issue by adding an ion-pairing agent, such as triethylammonium acetate (TEAA) or hexylammonium acetate (HAA), to the mobile phase. This positively charged agent forms a neutral complex (an ion pair) with the negatively charged backbone of the oligonucleotide. This complex is more hydrophobic than the oligonucleotide alone, allowing it to be retained and separated on a reverse-phase column. The elution is then achieved by increasing the concentration of an organic solvent like acetonitrile, which disrupts the hydrophobic interactions between the ion-pair complex and the stationary phase. This technique is highly effective at separating full-length oligonucleotide products from shorter failure sequences (n-1, n-2, etc.), with resolution often at the single-base level.
X-ray Diffraction and Crystal Structure Analysis (if applicable to relevant derivatives)
X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. The technique involves directing X-rays at a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the precise arrangement of atoms in the crystal lattice can be calculated, yielding detailed information about bond lengths, bond angles, and conformational geometry.
For this compound, obtaining a crystal structure would provide unambiguous confirmation of its molecular conformation, including the orientation of the isobutyryl group relative to the purine ring and the conformation of the ribose sugar (sugar pucker). While this technique is exceptionally powerful, its application is contingent upon the ability to grow high-quality single crystals of the compound or a relevant derivative. As of now, detailed crystallographic data for this compound itself is not widely available in public structural databases. However, structural studies on related N2-modified guanosine (B1672433) derivatives have been reported, confirming their ability to form specific hydrogen-bonding patterns, such as G-quartets. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods serve as a powerful complement to experimental techniques, providing insights into the structural and energetic properties of this compound at an atomic level.
Quantum-Chemical Investigations of Tautomeric Forms
The guanine base within this compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton. These forms can have distinct hydrogen bonding capabilities and thus different biological activities. Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the relative energies and stabilities of these tautomers.
Research on the base portion, N2-isobutyrylguanine, has shown through NMR spectroscopy that two major tautomers exist in solution in an almost 1:1 ratio. These are the 1,7-dihydro and 1,9-dihydro forms, corresponding to protonation at the N7 and N9 positions of the purine ring, respectively. This experimental observation aligns with quantum-chemical predictions that these two forms are very close in energy. Such studies are critical for understanding the fundamental chemical behavior of the molecule.
Table 2: Observed Tautomers of N2-Isobutyrylguanine
| Tautomer | Position of Ribose Attachment in Nucleoside | Relative Population |
|---|---|---|
| 1,9-dihydro-2-(isobutyroyl)amino-6H-purin-6-one | N9 | ~50% |
Modeling Ligand-RNA Interactions
This compound is not typically studied as a separate ligand that binds to RNA, but rather as an integral component of a synthetic RNA molecule. Molecular modeling is therefore used to predict how the presence of this modified base affects the structure, stability, and interaction of the entire RNA oligonucleotide.
Using molecular dynamics (MD) simulations and other modeling techniques, researchers can investigate several key questions:
Structural Perturbation: How does the bulky isobutyryl group alter the local RNA structure? It can influence the sugar pucker, the backbone geometry, and the propensity to adopt A-form helical structures.
Duplex Stability: Does the modification increase or decrease the thermal stability (melting temperature, Tm) of an RNA duplex? The isobutyryl group could sterically hinder canonical Watson-Crick base pairing or introduce favorable hydrophobic interactions.
Protein-RNA Recognition: How does the modification affect the binding of proteins or other molecules to the RNA? The isobutyryl group can act as a recognition element or, conversely, block a protein's binding site.
These computational studies are vital for the rational design of therapeutic oligonucleotides, allowing scientists to predict the biophysical consequences of incorporating this compound before undertaking laborious chemical synthesis and experimental validation. nih.gov
Applications As a Research Tool in Chemical Biology and Biotechnology
Development of Nucleotide Analogs for Biochemical Investigations
N2-Isobutyrylguanosine is a synthetic nucleoside analog that serves as a fundamental building block for creating more complex nucleotide analogs. biosynth.com The isobutyryl group acts as a protecting group for the N2 position of guanosine (B1672433), a common strategy in nucleic acid chemistry to prevent unwanted side reactions during the synthesis of oligonucleotides and other nucleotide derivatives. tcichemicals.comtcichemicals.com This protection allows chemists to perform modifications on other parts of the nucleoside, such as the ribose sugar or the phosphate (B84403) group, with high precision.
The development of these analogs is critical for biochemical investigations. For instance, modified cap analogs are synthesized to study and manipulate the process of mRNA translation. nih.govnih.gov By introducing various substituents at the N2 position of 7-methylguanosine (B147621), researchers can create cap analogs with enhanced properties, such as increased affinity for the eIF4E cap-binding protein or improved stability. nih.gov These N2-modified cap analogs can act as potent translation inhibitors or be incorporated into mRNA to produce transcripts with very high translational activity. nih.gov Therefore, this compound is an essential starting material for synthesizing a library of nucleotide analogs used to dissect the intricate mechanisms of protein synthesis and develop potential therapeutic agents. nih.govnih.gov
Probes for Studying Complex Biological Systems and Interactions
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for understanding the function of proteins and other biomolecules within their native cellular context. nih.gov While this compound itself is more of a precursor, the nucleotide analogs derived from it function as highly specific probes.
For example, N2-modified dinucleotide cap analogs are used to probe the interactions between mRNA and the translation initiation machinery. nih.gov These analogs can be designed to have a higher affinity for the cap-binding protein eIF4E, allowing them to act as competitive inhibitors and thus probe the role of this interaction in translation. nih.gov Furthermore, the development of fluorescent biosensors based on modified nucleosides allows for the direct detection and monitoring of biological processes in real-time. nih.gov The synthesis of such sophisticated molecular tools often begins with protected nucleosides like this compound, highlighting its foundational role in creating probes to explore complex biological phenomena. caymanchem.comnih.gov
Tool for Purification of Capped mRNA
A significant application of this compound is in the synthesis of specialized cap analogs designed for the facile purification of capped mRNA. caymanchem.com In vitro transcription (IVT) is a common method for producing mRNA, but this process can result in a mixture of capped and uncapped RNA molecules. beilstein-journals.org Separating these is crucial, as only capped mRNA is efficiently translated into protein in eukaryotic cells.
To address this challenge, researchers have developed cap analogs with hydrophobic photocleavable tags. caymanchem.com this compound serves as a precursor in the synthesis of these hydrophobic dinucleotide cap analogs. caymanchem.com These tagged cap analogs are incorporated into the 5' end of mRNA during IVT. The hydrophobic tag allows for the easy separation of the capped mRNA from uncapped transcripts and other reaction components using affinity chromatography. Subsequently, the tag can be removed by photocleavage, yielding fully capped, translationally competent mRNA. This method provides a straightforward and efficient way to obtain high-purity capped mRNA for various applications, including therapeutic mRNA development. nih.govcaymanchem.com
Substrates for Probing RNA Catalysis Mechanisms
Ribozymes are RNA molecules that act as catalysts for specific biochemical reactions. nih.gov Understanding the mechanism of RNA catalysis is a fundamental goal in molecular biology. This compound is instrumental in creating substrates to probe these mechanisms. caymanchem.com
Emerging Research Avenues and Conceptual Implications
Design Principles for Novel Modulators of Nucleic Acid Function
The strategic design of novel molecules that can modulate the function of nucleic acids is a cornerstone of modern therapeutic and biotechnological development. A key principle in this field is the chemical modification of nucleosides, the fundamental building blocks of DNA and RNA, to enhance their properties. nih.gov N2-Isobutyrylguanosine, a derivative of the natural nucleoside guanosine (B1672433), exemplifies this approach. caymanchem.com The isobutyryl group serves as a protecting group for the exocyclic amino function of guanine (B1146940). sigmaaldrich.com This protection is crucial during the chemical synthesis of oligonucleotides (short nucleic acid chains) to prevent unwanted side reactions and ensure the correct sequence is assembled. wikipedia.org
The design of these modulators often involves creating synthetic oligonucleotides with specific chemical alterations to improve their stability against degradation by cellular enzymes (nucleases), enhance their binding affinity to target nucleic acid sequences, and facilitate their delivery into cells. nih.govgoogle.com For instance, modifications like phosphorothioates, where a sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone, increase nuclease resistance. google.comgoogle.com Another strategy involves modifying the sugar moiety, such as the introduction of 2'-O-methyl or Locked Nucleic Acid (LNA) units, which can increase the thermal stability of the duplex formed with the target nucleic acid. mdpi.comoup.com
This compound plays a critical role as a precursor in the synthesis of these modified oligonucleotides. caymanchem.com Its structure allows for its incorporation into automated solid-phase synthesis protocols, which are the standard for producing custom DNA and RNA sequences. nih.govwikipedia.org The isobutyryl protecting group is designed to be stable throughout the synthesis cycles but readily removable during the final deprotection step to reveal the natural guanine base, allowing for proper Watson-Crick base pairing with cytosine in the target nucleic acid. sigmaaldrich.combiotage.com The development of novel protecting groups, including variations of the isobutyryl group, is an ongoing area of research aimed at improving the efficiency and yield of oligonucleotide synthesis. wikipedia.org
Furthermore, the principles of designing nucleic acid modulators extend to applications beyond simple antisense oligonucleotides. These include the construction of small interfering RNAs (siRNAs), aptamers (oligonucleotides that bind to specific non-nucleic acid targets), and ribozymes (catalytic RNA molecules). nih.govresearchgate.net The ability to synthesize these complex molecules with high fidelity relies on the availability of well-behaved protected nucleosides like this compound. ontosight.ainih.gov
Methodological Advancements in Nucleoside and Nucleotide Chemistry
The field of nucleoside and nucleotide chemistry is continually evolving to provide more efficient and versatile methods for the synthesis of modified nucleic acids. This compound is central to many of these advancements, particularly in the context of solid-phase oligonucleotide synthesis. biotage.com The phosphoramidite (B1245037) method, the gold standard for this process, relies on protected nucleoside building blocks, known as phosphoramidites. wikipedia.org The isobutyryl group on guanosine is a widely used protecting group in this chemistry. nih.govsigmaaldrich.com
Recent methodological advancements have focused on several key areas:
Improved Protecting Groups: While the isobutyryl group is effective, its removal can sometimes be the rate-limiting step in deprotection. biotage.com This has led to the development of "mild" and "ultramild" protecting groups that can be removed under gentler conditions, which is particularly important for the synthesis of oligonucleotides containing sensitive modified bases. sigmaaldrich.comglenresearch.com For example, phenoxyacetyl (Pac) and isopropyl-phenoxyacetyl (iPr-Pac) groups have been introduced as alternatives for guanine protection. wikipedia.orgglenresearch.com
Enhanced Coupling Chemistries: The efficiency of the coupling reaction, where a phosphoramidite is added to the growing oligonucleotide chain, is critical for the synthesis of long and high-quality nucleic acids. Research into new activators, such as 5-(ethylthio)-1H-tetrazole and 5-benzylthio-1H-tetrazole, has led to faster and more efficient coupling reactions compared to the traditional 1H-tetrazole. glenresearch.comeurofinsus.com
Flow Chemistry: The application of flow chemistry to the synthesis of phosphoramidites, including those derived from this compound, represents a recent advancement. au.dk This technology allows for a more rapid and automated synthesis of these key building blocks. au.dk
These methodological improvements, often centered around the use and optimization of protected nucleosides like this compound, are instrumental in expanding the accessibility and complexity of synthetic nucleic acids for research and therapeutic applications.
Interdisciplinary Research Integrating Synthesis, Biology, and Advanced Analytics
The study and application of this compound and its derivatives are prime examples of the power of interdisciplinary research, combining expertise from synthetic chemistry, molecular biology, and advanced analytical sciences.
Biology: Molecular biologists utilize the oligonucleotides synthesized using this compound as a building block to investigate and modulate biological processes. chemimpex.com These synthetic nucleic acids are used as tools to study gene function (e.g., through antisense oligonucleotides and siRNA), as diagnostic probes to detect specific DNA or RNA sequences, and as potential therapeutic agents to correct genetic disorders or fight diseases. nih.govwikipedia.orgchemimpex.com For example, oligonucleotides can be designed to modulate the splicing of pre-mRNA, a critical step in gene expression. oup.com
Advanced Analytics: The characterization and quality control of synthetic oligonucleotides rely heavily on advanced analytical techniques. High-performance liquid chromatography (HPLC) is routinely used to purify the final oligonucleotide product and to assess its purity. wikipedia.org Mass spectrometry is another indispensable tool for confirming the molecular weight and sequence of the synthesized nucleic acid. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the structure of novel nucleoside derivatives and to study the conformation of modified oligonucleotides and their interactions with target molecules. csic.es
The synergy between these disciplines is crucial for advancing the field. For instance, a biologist might identify a need for a specific type of modified oligonucleotide to probe a particular cellular pathway. A synthetic chemist would then design and synthesize the required molecule, incorporating protecting groups like the one found in this compound. Finally, analytical chemists would verify the identity and purity of the synthesized compound, ensuring its suitability for biological experiments. This iterative process of design, synthesis, and analysis drives the development of new and more effective nucleic acid-based technologies. researchgate.net
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Synonyms | N-IbuG, N2-Isobutyryl-D-guanosine |
| CAS Number | 64350-24-9 |
| Molecular Formula | C14H19N5O6 |
| Molecular Weight | 353.33 g/mol |
| Appearance | White to pale yellow powder |
Data sourced from multiple references. chemimpex.combiosynth.comglentham.com
Table 2: Commonly Used Protecting Groups in Oligonucleotide Synthesis
| Nucleobase | Standard Protecting Group |
| Adenine (B156593) (A) | Benzoyl (Bz) |
| Cytosine (C) | Benzoyl (Bz) |
| Guanine (G) | Isobutyryl (iBu) |
| Thymine (T) | None |
Data sourced from multiple references. nih.govsigmaaldrich.com
Q & A
Q. What are the common synthetic routes for N2-Isobutyrylguanosine, and how can researchers optimize yield and purity?
this compound is typically synthesized through multi-step reactions involving protection/deprotection strategies. For example, a nine-step synthesis starting from guanosine involves N2-isobutyrylation followed by phosphoramidite derivatization for oligonucleotide incorporation . Key considerations include selecting protecting groups (e.g., o-nitrobenzyl for photocaging) and monitoring reaction intermediates via TLC or HPLC. Yield optimization may require adjusting stoichiometry, temperature, and catalyst use.
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
Standard methods include:
- NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphorothiolate linkages).
- Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and purity.
- HPLC (reverse-phase or ion-pairing) for purity assessment . Ensure rigorous comparison with literature data for structural validation, especially when distinguishing between similar derivatives (e.g., methyl phosphate vs. phosphate dimers) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Use personal protective equipment (PPE), including gloves and lab coats.
- Store the compound in a cool, dry environment (0–6°C for stability).
- Avoid inhalation or skin contact; work in a fume hood for solvent-based reactions .
Advanced Research Questions
Q. How can this compound be incorporated into oligonucleotides for mechanistic studies of RNA catalysis?
The phosphoramidite derivative of this compound enables solid-phase synthesis of RNA oligonucleotides with site-specific modifications. For example, 2′-O-photocaged 3′-S-thioguanosine derivatives are used to probe RNA cleavage mechanisms. Critical steps include optimizing coupling efficiency and deprotection conditions to preserve the phosphorothiolate linkage .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or mass spectra may arise from:
- Tautomerism (e.g., keto-enol equilibria in guanine derivatives).
- Impurity co-elution in HPLC. Mitigate these by:
- Cross-validating with multiple techniques (e.g., 2D NMR or X-ray crystallography).
- Performing controlled degradation studies to identify labile functional groups .
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Use accelerated stability testing (e.g., elevated temperatures or acidic/basic buffers) with HPLC monitoring.
- Quantify degradation products (e.g., deprotected guanosine) via calibration curves.
- Reference ICH guidelines for pharmaceutical stability protocols, adjusting parameters for research-scale studies .
Q. What methodologies are recommended for identifying gaps in existing literature on this compound applications?
- Conduct systematic reviews using databases like PubMed and SciFinder, filtering by keywords (e.g., "modified nucleosides," "RNA catalysis").
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "How does 3′-S-phosphorothiolate incorporation (Intervention) affect ribozyme cleavage rates (Outcome) compared to unmodified RNA (Comparison)?" .
Methodological Guidance
Q. How can researchers formulate hypothesis-driven questions about this compound’s role in nucleotide analog development?
- Align with the FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- Example: "Does this compound enhance nuclease resistance in antisense oligonucleotides without compromising target binding affinity?" .
Q. What are best practices for documenting experimental procedures involving this compound in publications?
- Follow Beilstein Journal of Organic Chemistry guidelines :
- Detail synthetic steps (reagents, temperatures, reaction times).
- Provide characterization data (NMR shifts, HPLC retention times) for novel compounds.
- Deposit extensive datasets (e.g., crystallographic files) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
